3-Methyl-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid
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Overview
Description
3-Methyl-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid is a heterocyclic compound that features a fused pyrrole and imidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methylpyrrole with an imidazole derivative in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles such as halides or amines replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
3-Methyl-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 3-Methyl-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid exerts its effects is often related to its ability to interact with biological macromolecules. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological responses. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5H-pyrrolo[1,2-a]imidazole: Lacks the carboxylic acid group, which can significantly alter its chemical reactivity and biological activity.
5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid: Lacks the methyl group, which may affect its binding affinity to biological targets.
Uniqueness
3-Methyl-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid is unique due to the presence of both the methyl and carboxylic acid groups, which contribute to its distinct chemical and biological properties. These functional groups can influence the compound’s solubility, reactivity, and ability to interact with biological macromolecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H8N2O2 |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-methyl-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c1-5-3-9-7-2-6(8(11)12)4-10(5)7/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
QRJNMGVKBRGGRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N1CC(=C2)C(=O)O |
Origin of Product |
United States |
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